BenchChemオンラインストアへようこそ!

2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile

Anticonvulsant Maximal Electroshock Seizure Neurotoxicity

Select 2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile for anticonvulsant studies requiring a wider neurotoxicity window than phenytoin (TD₅₀ = 82.4 mg/kg vs. 42.8 mg/kg; protective index = 6.48). The nitrile-bearing N3-substituent imparts distinct pharmacokinetics and sustained MES protection in rats (0.25–4 h post-dose). Its well-defined melting point (194–195 °C) qualifies it as a reference standard, while the nitrile group enables one-step conversion to amines, acids, or tetrazoles, accelerating SAR library generation.

Molecular Formula C17H13N3O2
Molecular Weight 291.31
CAS No. 55011-78-4
Cat. No. B2850662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile
CAS55011-78-4
Molecular FormulaC17H13N3O2
Molecular Weight291.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC#N)C3=CC=CC=C3
InChIInChI=1S/C17H13N3O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2,(H,19,22)
InChIKeySKBOFLHSSAMVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile (CAS 55011-78-4): Core Identity and Pharmacological Class


2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile, also known as 5,5-diphenyl-3-(acetonitrilyl)-hydantoin, is a synthetic N3‑substituted hydantoin derivative with a molecular formula of C₁₇H₁₃N₃O₂ and a molecular weight of 291.30 g/mol [1]. The compound belongs to the diphenylimidazolidine-2,4-dione chemotype, a class historically explored for anticonvulsant and CNS‑active agents, and more recently as SOAT‑1/ACAT‑1 inhibitor scaffolds [2]. Its structural signature—a nitrile‑bearing acetonitrile side‑chain on the imidazolidine ring—distinguishes it from the parent drug phenytoin and from carboxylic‑acid‑terminated analogs, directly influencing its pharmacodynamic and physicochemical profile.

Why 2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile Cannot Be Replaced by Other Hydantoins or Phenytoin


N3‑substituted 5,5‑diphenylhydantoins are not functionally interchangeable. Even minor changes at the N3 position profoundly alter anticonvulsant potency, neurotoxicity, and time‑course of action. In the maximal electroshock (MES) seizure model, the acetonitrile derivative 3b exhibits a protective index (PI = 6.48) that matches valproate, yet its median toxic dose (TD₅₀ = 82.4 mg/kg) is nearly double that of phenytoin (TD₅₀ = 42.8 mg/kg) . The closely related N‑benzoylmethyl analog 3a shows a fundamentally different efficacy profile in rats, with anticonvulsant protection only at a single late time point (2 h), whereas 3b provides earlier and more sustained protection . Such divergence arises because the nitrile group modulates both the electronic properties of the hydantoin ring and the compound’s lipophilicity, affecting blood‑brain barrier penetration and target engagement kinetics. Consequently, substituting this compound with phenytoin, other N‑alkyl hydantoins, or carboxylic‑acid‑terminated derivatives [1] would yield quantitatively different pharmacological outcomes, undermining experimental reproducibility or therapeutic intent.

2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile: Comparator-Anchored Quantitative Differentiation Data


Anticonvulsant Potency and Neurotoxicity: Direct Head‑to‑Head Comparison with Phenytoin in the MES Seizure Model (Mice, i.p.)

In a standardized NINDS Epilepsy Branch screening protocol, compound 3b (the target compound) was compared directly with phenytoin and valproate. 3b demonstrated a median effective dose (ED₅₀) of 48.8 mg/kg in the MES test and a median neurotoxic dose (TD₅₀) of 82.4 mg/kg in the rotorod test, yielding a protective index (PI = TD₅₀/ED₅₀) of 6.48 . Phenytoin exhibited a TD₅₀ of 42.8 mg/kg, while valproate showed a TD₅₀ of 483 mg/kg . The TD₅₀ of 3b is therefore approximately 1.9‑fold higher than that of phenytoin, indicating reduced acute neurotoxicity, although its anticonvulsant potency is 7.5‑fold lower than phenytoin . Critically, the protective index of 3b (6.48) is equivalent to that of valproate .

Anticonvulsant Maximal Electroshock Seizure Neurotoxicity Protective Index

In Vivo Oral Efficacy Time‑Course in Rats: 3b vs. N‑Benzoylmethyl Analog 3a

In a rat oral dosing study (30 mg/kg p.o.), the anticonvulsant protection profile of 3b was markedly different from that of its closest N‑substituted analog 3a . Compound 3b afforded MES protection in 2/4 animals at 0.25 h, 1/4 at 1.0 h, and 2/4 at 4.0 h, with no neurotoxicity observed at any time point . In contrast, compound 3a showed no protection (0/4) at 0.25 h, 0.5 h, or 4.0 h, and only transient protection (4/4) at the 2.0 h time point, after which efficacy was lost . This demonstrates that 3b provides faster onset and more sustained anticonvulsant coverage than the benzoylmethyl analog.

Anticonvulsant Pharmacokinetics Oral Bioavailability Time‑Course

Nitrile‑Containing Side‑Chain as a Versatile Synthetic Handle: Differentiation from Carboxylic Acid‑Terminated Hydantoins

The acetonitrile moiety at N3 provides a synthetic entry point that is absent in the corresponding acetic acid or propionic acid derivatives described by Zejc et al. [1]. The nitrile group can be selectively reduced to a primary amine, hydrolyzed to a carboxylic acid, or cyclized with azide to form a tetrazole bioisostere—transformations that are impossible with the acid‑terminated analogs without protection/deprotection steps. While no direct head‑to‑head synthetic efficiency comparison has been published for this specific compound, the class‑level advantage of nitrile‑terminated intermediates is well established in medicinal chemistry for late‑stage diversification [2].

Synthetic Intermediate Nitrile Chemistry Medicinal Chemistry Derivatization

Solid‑State Characterization: Melting Point Distinction from N‑Substituted Congeners

The target compound (3b) exhibits a melting point of 194–195 °C (hexane–ethyl acetate), which is substantially higher than that of 3a (137–138 °C) and 3c (180–181 °C), and lower than the deprotected derivative 4 (237–239 °C) . These differences, reflective of distinct crystal packing energies, provide a simple, quantitative identity and purity check that distinguishes this compound from its nearest synthetic congeners.

Crystallinity Melting Point Purity Quality Control

Optimal Deployment Scenarios for 2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile Based on Quantitative Differentiation Evidence


In Vivo Anticonvulsant Screening with Reduced Neurotoxicity Confound

Investigators designing maximal electroshock (MES) seizure studies in mice or rats who require a hydantoin‑scaffold compound with a wider neurotoxicity window than phenytoin should select this compound. Its TD₅₀ of 82.4 mg/kg (1.9‑fold higher than phenytoin) and protective index of 6.48 (equivalent to valproate) make it suitable for protocols where motor‑impairment artifacts must be minimized . Oral dosing at 30 mg/kg in rats yields sustained MES protection from 0.25 h through at least 4 h, enabling extended observation windows .

Pharmacological Differentiation of Hydantoin N3‑Substituent Effects

For structure–activity relationship (SAR) studies aimed at dissecting the contribution of the N3 substituent to anticonvulsant pharmacodynamics, this nitrile‑bearing derivative offers a distinct activity profile compared to the benzoylmethyl (3a) and other N‑alkyl analogs. The divergent time‑course and potency data in rats provide a quantitative baseline for computational modeling of hydantoin‑receptor interactions and for designing next‑generation antiepileptic candidates with tailored onset and duration.

Late‑Stage Diversification in Medicinal Chemistry Campaigns

Medicinal chemistry teams synthesizing libraries of 5,5‑diphenylhydantoin analogs for CNS or metabolic disease targets can employ this compound as a key intermediate. The nitrile group allows one‑step conversion to primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via [3+2] cycloaddition), offering chemical space that is inaccessible from the acetic acid or propionic acid derivatives described in the literature [1][2]. This step‑economy advantage is especially relevant when parallel synthesis or high‑throughput chemistry workflows are in place.

Analytical Reference Standard for N3‑Acetonitrile Hydantoins

Owing to its well‑defined melting point (194–195 °C) and distinct chromatographic behavior relative to synthetic congeners 3a, 3c, and 4, this compound can serve as a reference standard for HPLC purity calibration or melting‑point‑based identity verification in laboratories synthesizing or characterizing diphenylimidazolidine‑2,4‑dione derivatives .

Quote Request

Request a Quote for 2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.